FR 113680

Description

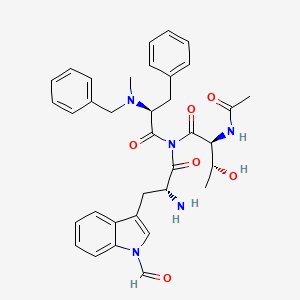

Structure

2D Structure

Properties

CAS No. |

126088-92-4 |

|---|---|

Molecular Formula |

C35H39N5O6 |

Molecular Weight |

625.7 g/mol |

IUPAC Name |

(2S,3R)-2-acetamido-N-[(2R)-2-amino-3-(1-formylindol-3-yl)propanoyl]-N-[(2S)-2-[benzyl(methyl)amino]-3-phenylpropanoyl]-3-hydroxybutanamide |

InChI |

InChI=1S/C35H39N5O6/c1-23(42)32(37-24(2)43)35(46)40(33(44)29(36)19-27-21-39(22-41)30-17-11-10-16-28(27)30)34(45)31(18-25-12-6-4-7-13-25)38(3)20-26-14-8-5-9-15-26/h4-17,21-23,29,31-32,42H,18-20,36H2,1-3H3,(H,37,43)/t23-,29-,31+,32+/m1/s1 |

InChI Key |

GUMFSDXELXANKA-KGLGFYCJSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N(C(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C=O)N)C(=O)[C@H](CC3=CC=CC=C3)N(C)CC4=CC=CC=C4)NC(=O)C)O |

Canonical SMILES |

CC(C(C(=O)N(C(=O)C(CC1=CN(C2=CC=CC=C21)C=O)N)C(=O)C(CC3=CC=CC=C3)N(C)CC4=CC=CC=C4)NC(=O)C)O |

Appearance |

Solid powder |

Other CAS No. |

126088-92-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ac-Thr-Trp(CHO)-Phe-N-MeBzl FR 113680 FR-113680 N(alpha)-(N(alpha)-(N(alpha)-acetylthreonyl)-N(1)-formyltryptophyl)-N-methyl-N-(phenylmethyl)phenylalaninamide |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of FR113680: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR113680 is a potent and selective competitive antagonist of the Tachykinin NK1 receptor. This document provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. FR113680 selectively binds to the NK1 receptor, inhibiting the binding of the endogenous ligand, Substance P (SP). This antagonism has been demonstrated to be effective in preclinical models of inflammation, such as cigarette smoke-induced plasma extravasation. The competitive nature of this interaction has been quantified, and its selectivity for the NK1 receptor over NK2 and NK3 receptors has been established. This guide serves as a comprehensive resource for understanding the pharmacological profile of FR113680.

Introduction

Tachykinins are a family of neuropeptides that play a crucial role in a variety of physiological processes, including inflammation, pain transmission, and smooth muscle contraction.[1] Their biological effects are mediated through three distinct G protein-coupled receptors (GPCRs): NK1, NK2, and NK3.[2][3] Substance P (SP) is the preferred endogenous ligand for the NK1 receptor.[4] The activation of the NK1 receptor by SP initiates a cascade of intracellular signaling events, making it a key target for therapeutic intervention in various pathological conditions.[5][6]

FR113680 is a tripeptide compound identified as a selective antagonist of the NK1 receptor.[7][8] Its ability to competitively block the binding of Substance P confers its therapeutic potential. This document will detail the molecular interactions, functional consequences, and experimental validation of FR113680's mechanism of action.

Quantitative Data

The potency and selectivity of FR113680 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| pA2 | 7.53 | Guinea Pig Ileum | Bioassay (SP-induced contraction) | [7][9] |

Table 1: Potency of FR113680

| Receptor | Activity | Species/Tissue | Assay Type | Reference |

| NK1 | Competitive Antagonist | Guinea Pig Lung Membranes | [3H]-SP Binding Assay | [7][9] |

| NK1 | No Effect | Rat Cerebral Cortical Membranes | [3H]-SP Binding Assay | [7][9] |

| NK2 | No Effect | Rat Duodenum Smooth Muscle Membranes | [3H]-Neurokinin A Binding Assay | [7][9] |

| NK3 | No Effect | Rat Cerebral Cortical Membranes | [3H]-Eledoisin Binding Assay | [7][9] |

Table 2: Selectivity Profile of FR113680

Signaling Pathways

The NK1 receptor, a G protein-coupled receptor, transduces extracellular signals from Substance P into intracellular responses. FR113680, as a competitive antagonist, prevents the initiation of this signaling cascade.

Substance P / NK1 Receptor Signaling Pathway

Activation of the NK1 receptor by Substance P leads to the coupling of G proteins, primarily Gq and Gs.[3] This initiates two main signaling pathways:

-

Phospholipase C (PLC) Pathway: Gq activation stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][10]

-

Adenylate Cyclase (AC) Pathway: Gs activation stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[3]

These signaling events ultimately lead to various physiological responses, including neuronal excitation, smooth muscle contraction, and inflammatory processes.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of FR113680. While the exact protocols used in the original studies may not be publicly available, these representative protocols for similar assays provide a comprehensive understanding of the experimental approach.

Radioligand Binding Assay

This assay is used to determine the binding affinity and selectivity of a compound for a specific receptor.

Protocol:

-

Membrane Preparation:

-

Tissues (e.g., guinea pig lung, rat cerebral cortex) are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

In a reaction tube, the membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-Substance P for NK1).

-

Increasing concentrations of the unlabeled competitor (FR113680) are added to different tubes to determine its ability to displace the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

The reaction is incubated at a specific temperature for a defined period to reach equilibrium.

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Guinea Pig Ileum Contraction Bioassay

This bioassay is a functional assay used to determine the potency of an antagonist in a physiological system.

Protocol:

-

Tissue Preparation:

-

A segment of the terminal ileum is dissected from a guinea pig and placed in a physiological salt solution (e.g., Tyrode's solution).[11]

-

The lumen is gently flushed to remove its contents.

-

A 2-3 cm piece of the ileum is mounted in an organ bath containing the physiological solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[11]

-

-

Recording of Contractions:

-

One end of the ileum segment is attached to a fixed point, and the other end is connected to an isometric force transducer to record contractions.

-

The tissue is allowed to equilibrate under a resting tension for a period of time.

-

-

Dose-Response Curve:

-

A cumulative concentration-response curve to an agonist (Substance P) is obtained by adding increasing concentrations of the agonist to the organ bath and recording the resulting contractions.

-

The tissue is then washed to allow it to return to its baseline state.

-

-

Antagonist Evaluation:

-

The tissue is incubated with a specific concentration of the antagonist (FR113680) for a defined period.

-

A second cumulative concentration-response curve to the agonist is then obtained in the presence of the antagonist.

-

This procedure is repeated with several different concentrations of the antagonist.

-

-

Data Analysis (Schild Plot):

-

The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of the antagonist.

-

For a competitive antagonist, this plot should be a straight line with a slope of 1. The x-intercept of this line provides the pA2 value, which is a measure of the antagonist's potency.[1][2]

-

Conclusion

FR113680 is a well-characterized, selective, and competitive antagonist of the tachykinin NK1 receptor. Its mechanism of action is centered on the direct blockade of Substance P binding to the NK1 receptor, thereby inhibiting the downstream signaling pathways that mediate inflammation and other physiological responses. The quantitative data and experimental methodologies outlined in this guide provide a robust framework for understanding the pharmacological properties of FR113680 and its potential as a therapeutic agent. Further research into its in vivo efficacy and safety profile is warranted to fully elucidate its clinical utility.

References

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Schild equation - Wikipedia [en.wikipedia.org]

- 6. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. apexbt.com [apexbt.com]

- 11. rjptsimlab.com [rjptsimlab.com]

FR 113680: A Selective Neurokinin-1 (NK1) Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

FR 113680 is a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor that plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and emesis. The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide belonging to the tachykinin family. By competitively blocking the binding of Substance P to the NK1 receptor, this compound holds significant therapeutic potential for a range of clinical applications. This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological data, the experimental protocols used for its characterization, and the underlying signaling pathways.

Quantitative Pharmacological Data

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| pA2 | 7.53 | Guinea Pig Ileum | Substance P-induced Contraction | |

| Ki | Not Available | - | - | |

| IC50 | Not Available | - | - |

Table 1: Quantitative Antagonist Activity of this compound at the NK1 Receptor. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.

Receptor Selectivity

This compound exhibits high selectivity for the NK1 receptor over other tachykinin receptors, namely the NK2 and NK3 receptors. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of the compound.

| Receptor | Activity | Species/Tissue | Assay Type | Reference |

| NK1 | Competitive Antagonist | Guinea Pig Lung Membranes | [3H]-SP Binding | |

| NK1 | No Effect | Rat Cerebral Cortical Membranes | [3H]-SP Binding | |

| NK2 | No Effect | Rat Duodenum Smooth Muscle Membranes | [3H]-Neurokinin A Binding | |

| NK3 | No Effect | Rat Cerebral Cortical Membranes | [3H]-Eledoisin Binding |

Table 2: Receptor Binding Selectivity Profile of this compound.

| Receptor | Activity | Species/Tissue | Assay Type | Reference |

| NK1 | Dose-dependent Inhibition | Guinea Pig Ileum | Substance P-induced Contraction | |

| NK2 | No Inhibition | Rat Vas Deferens | Neurokinin A-induced Contraction | |

| NK3 | No Inhibition | Rat Portal Vein | Neurokinin B-induced Contraction |

Table 3: Functional Selectivity Profile of this compound.

Experimental Protocols

The characterization of this compound as a selective NK1 receptor antagonist involves several key experimental methodologies.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity and selectivity of a compound for a specific receptor.

Objective: To assess the ability of this compound to displace a radiolabeled ligand from the NK1, NK2, and NK3 receptors.

General Protocol:

-

Membrane Preparation: Tissues rich in the target receptors (e.g., guinea pig lung for NK1, rat duodenum for NK2, rat cerebral cortex for NK3) are homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: The membrane preparations are incubated with a specific radiolabeled ligand (e.g., [3H]-Substance P for NK1, [3H]-Neurokinin A for NK2, [3H]-Eledoisin for NK3) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). These values can then be used to calculate the inhibition constant (Ki). For this compound, it was observed that it inhibited [3H]-SP binding to guinea-pig lung membranes but not to rat cerebral cortical membranes, nor did it affect binding to NK2 or NK3 receptors.

In Vitro Functional Assays: Guinea Pig Ileum Contraction

This classic pharmacological preparation is used to assess the functional antagonism of NK1 receptors.

Objective: To determine the ability of this compound to inhibit the contractile response of the guinea pig ileum induced by Substance P.

Protocol:

-

Tissue Preparation: A section of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

-

Recording: The tissue is connected to an isometric force transducer to record contractile responses.

-

Cumulative Concentration-Response Curve: Increasing concentrations of Substance P are added to the organ bath, and the resulting contractions are recorded to establish a control concentration-response curve.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period.

-

Shift in Concentration-Response Curve: A second cumulative concentration-response curve for Substance P is generated in the presence of this compound.

-

Data Analysis: The magnitude of the rightward shift in the concentration-response curve is used to calculate the pA2 value, which quantifies the antagonist potency. For this compound, this analysis revealed a competitive antagonism with a pA2 of 7.53.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the NK1 receptor signaling pathway and the experimental workflow for characterizing a selective NK1 receptor antagonist like this compound.

Caption: NK1 Receptor Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound is a well-characterized, highly selective antagonist of the NK1 receptor. Its pharmacological profile, established through rigorous in vitro binding and functional assays, demonstrates its potent and competitive blockade of Substance P-mediated effects at the guinea pig NK1 receptor, with a notable lack of activity at NK2 and NK3 receptors. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel NK1 receptor antagonists. The visualization of the NK1 signaling pathway and the experimental workflow further elucidates the mechanism of action and the process of characterization for this important class of therapeutic agents. Further research to determine the precise Ki and IC50 values of this compound would provide a more complete quantitative understanding of its interaction with the NK1 receptor.

The Role of FR113680 in Substance P Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of FR113680, a potent and selective antagonist of the substance P (SP) neurokinin-1 (NK1) receptor. FR113680, a tripeptide molecule, has demonstrated significant utility in preclinical research for elucidating the physiological roles of substance P and the NK1 receptor. This document details the mechanism of action of FR113680, its binding and functional characteristics, and its effects in various in vitro and in vivo models. Comprehensive experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows are provided to support researchers in the fields of pharmacology and drug development.

Introduction to Substance P and the NK1 Receptor

Substance P (SP) is an eleven-amino acid neuropeptide belonging to the tachykinin family.[1] It is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in a variety of physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] SP exerts its effects primarily through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[1] Upon binding of SP, the NK1 receptor activates intracellular signaling cascades, leading to a physiological response.[2] The development of selective NK1 receptor antagonists is therefore of significant interest for the treatment of various conditions, including chronic pain, inflammation, and emesis.

FR113680: A Selective NK1 Receptor Antagonist

FR113680 is a synthetic tripeptide that acts as a potent and selective competitive antagonist of the NK1 receptor.[3] Its chemical structure is Nα-[Nα-(Nα-acetyl-L-threonyl)-N'-formyl-D-tryptophyl]-N-methyl-N-phenylmethyl-L-phenylalaninamide.[3]

Mechanism of Action

FR113680 competitively inhibits the binding of substance P to the NK1 receptor, thereby blocking the downstream signaling cascade.[4] This antagonism has been demonstrated in various in vitro and in vivo systems, as detailed in the subsequent sections.

Quantitative Data

The following tables summarize the key quantitative data for FR113680, demonstrating its potency and selectivity.

Table 1: In Vitro Functional Antagonism of FR113680

| Preparation | Agonist | Parameter | Value | Reference |

| Guinea Pig Ileum | Substance P | pA2 | 7.53 | [3][4] |

| Guinea Pig Trachea | Substance P | IC50 | 2.3 x 10⁻⁶ M | |

| Guinea Pig Trachea | Neurokinin A | IC50 | 1.5 x 10⁻⁵ M |

Table 2: In Vitro Receptor Binding Selectivity of FR113680

| Receptor | Tissue/Cell Line | Radioligand | Effect of FR113680 | Reference |

| NK1 | Guinea Pig Lung Membranes | [³H]-Substance P | Competitive Inhibition | [3] |

| NK1 | Rat Cerebral Cortical Membranes | [³H]-Substance P | No Effect | [3] |

| NK2 | Rat Duodenum Smooth Muscle Membranes | [³H]-Neurokinin A | No Effect | [3] |

| NK3 | Rat Cerebral Cortical Membranes | [³H]-Eledoisin | No Effect | [3] |

Table 3: In Vivo Efficacy of FR113680

| Animal Model | Effect Measured | Dosage | Result | Reference |

| Cigarette smoke-induced rat tracheal plasma extravasation | Plasma Extravasation | 32 mg/kg, i.v. | Significant Inhibition | [5] |

| Substance P-induced airway constriction in guinea pigs | Airway Constriction | 1 and 10 mg/kg, i.v. | Inhibition | |

| Substance P-induced airway edema in guinea pigs | Airway Edema | 1 and 10 mg/kg, i.v. | Inhibition |

Experimental Protocols

In Vitro Radioligand Binding Assay ([³H]-Substance P)

This protocol describes a method for determining the binding of FR113680 to NK1 receptors in guinea pig lung membranes.

Materials:

-

Guinea pig lung tissue

-

Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl₂, 0.02% BSA, and protease inhibitors (e.g., bacitracin 40 µg/ml)

-

[³H]-Substance P (specific activity ~40-60 Ci/mmol)

-

FR113680 and other competing ligands

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen guinea pig lung tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 50,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Binding Assay:

-

In a final volume of 250 µL, add the following to microcentrifuge tubes:

-

50 µL of membrane suspension (approximately 100-200 µg of protein)

-

50 µL of [³H]-Substance P (final concentration ~0.5 nM)

-

50 µL of FR113680 or other competing ligand at various concentrations.

-

Assay buffer to make up the final volume.

-

-

For total binding, add 50 µL of assay buffer instead of a competing ligand.

-

For non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM).

-

Incubate the tubes at room temperature for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.1% polyethylenimine.

-

Wash the filters rapidly with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the competition binding data using non-linear regression to determine the Ki value of FR113680.

-

Isolated Guinea Pig Ileum Contraction Assay

This protocol outlines the procedure for assessing the antagonistic effect of FR113680 on substance P-induced contractions of the guinea pig ileum.

Materials:

-

Male Dunkin-Hartley guinea pig (250-350 g)

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, glucose 5.6)

-

Substance P

-

FR113680

-

Isolated organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Euthanize a guinea pig by a humane method.

-

Isolate a segment of the terminal ileum and place it in oxygenated Tyrode's solution.

-

Clean the ileum by gently flushing the lumen with Tyrode's solution.

-

Cut the ileum into segments of approximately 2 cm in length.

-

-

Organ Bath Setup:

-

Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

-

Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

-

Experimental Protocol:

-

Record a baseline of spontaneous contractions.

-

Construct a cumulative concentration-response curve for Substance P by adding increasing concentrations of SP to the organ bath.

-

After washing the tissue and allowing it to return to baseline, incubate the tissue with a known concentration of FR113680 for a predetermined period (e.g., 30 minutes).

-

In the presence of FR113680, construct a second cumulative concentration-response curve for Substance P.

-

Repeat this procedure with different concentrations of FR113680.

-

-

Data Analysis:

-

Measure the amplitude of contractions in response to each concentration of Substance P.

-

Plot the log concentration of Substance P against the response.

-

Perform a Schild analysis to determine the pA2 value of FR113680, which provides a measure of its competitive antagonist potency.[6]

-

Visualizations

Signaling Pathways

Caption: Substance P Signaling Pathway and FR113680 Antagonism.

Experimental Workflows

Caption: Workflow for Radioligand Receptor Binding Assay.

Caption: Workflow for Isolated Guinea Pig Ileum Contraction Assay.

Discussion

FR113680 has proven to be a valuable pharmacological tool for investigating the roles of substance P and the NK1 receptor. Its high selectivity for the NK1 receptor over NK2 and NK3 receptors allows for the specific interrogation of NK1-mediated pathways.[3] The competitive nature of its antagonism, as demonstrated by Schild analysis, provides a clear mechanism of action.[3][4]

A crucial aspect of FR113680's pharmacology is its species selectivity. It exhibits high affinity for the guinea pig NK1 receptor but is largely inactive at the rat NK1 receptor.[3] This highlights the importance of selecting appropriate animal models in preclinical studies of NK1 receptor antagonists and underscores the subtle molecular differences in receptor structure between species that can dramatically impact ligand binding.[7][8]

The in vivo efficacy of FR113680 in models of airway inflammation and plasma extravasation further validates its potential as a research tool and provides a basis for the development of novel therapeutics targeting the substance P/NK1 receptor system.[5]

Conclusion

FR113680 is a well-characterized, selective, and competitive antagonist of the NK1 receptor. This technical guide provides a comprehensive overview of its pharmacological properties, supported by detailed experimental protocols and quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and scientists working to understand the complex biology of substance P and to develop new therapeutic interventions targeting the NK1 receptor.

References

- 1. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]

- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FR 113680: a novel tripeptide substance P antagonist with NK1 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a novel tripeptide substance P antagonist with NK1 receptor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Neuropharmacology [personal.utdallas.edu]

- 7. Molecular basis for the species selectivity of the neurokinin-1 receptor antagonists CP-96,345 and RP67580 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular basis for the species selectivity of the substance P antagonist CP-96,345 - PubMed [pubmed.ncbi.nlm.nih.gov]

FR 113680: A Technical Guide to its Interaction with Tachykinin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FR 113680, a selective antagonist of the tachykinin NK1 receptor. The document outlines its binding affinity, functional antagonism, and the methodologies used in its characterization. It is intended to serve as a comprehensive resource for professionals in the fields of pharmacology and drug development.

Executive Summary

This compound is a potent and selective non-peptide antagonist of the tachykinin NK1 receptor. Tachykinins, including Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), are a family of neuropeptides that mediate a wide range of biological effects through their interaction with three distinct G protein-coupled receptors: NK1, NK2, and NK3. This compound has demonstrated a high affinity and selectivity for the NK1 receptor, particularly in guinea pig tissues, making it a valuable tool for investigating the physiological and pathological roles of Substance P and the NK1 receptor. This guide summarizes the key quantitative data regarding its receptor interaction and details the experimental protocols for its in vitro and in vivo evaluation.

Quantitative Data Summary

The interaction of this compound with tachykinin receptors has been quantified through radioligand binding assays and in vitro functional assays. The following tables summarize the key findings.

Table 1: Radioligand Binding Affinity of this compound

| Receptor Subtype | Radioligand | Tissue/Cell Line | This compound Ki (nM) | Reference |

| NK1 | [3H]-Substance P | Guinea Pig Lung Membranes | Data not available in abstract | Fujii et al., 1993 |

| NK2 | [3H]-Neurokinin A | Rat Duodenum Smooth Muscle | No significant inhibition | Fujii et al., 1993 |

| NK3 | [3H]-Eledoisin | Rat Cerebral Cortical Membranes | No significant inhibition | Fujii et al., 1993 |

Note: While the specific Ki value for this compound at the NK1 receptor from the primary literature could not be obtained from the abstract, the study indicates potent and selective inhibition of [3H]-Substance P binding.

Table 2: In Vitro Functional Antagonism of this compound

| Assay | Agonist | Tissue Preparation | This compound pA2 Value | Antagonism Type | Reference |

| Guinea Pig Ileum Contraction | Substance P | Isolated Guinea Pig Ileum | 7.53 | Competitive | Fujii et al., 1993 |

| Rat Vas Deferens Contraction | Neurokinin A | Isolated Rat Vas Deferens | Inactive | - | Fujii et al., 1993 |

| Rat Portal Vein Contraction | Neurokinin B | Isolated Rat Portal Vein | Inactive | - | Fujii et al., 1993 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key experiments cited in the characterization of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity and selectivity of this compound for tachykinin receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Tissues (e.g., guinea pig lung for NK1, rat duodenum for NK2, rat cerebral cortex for NK3) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of the appropriate radioligand ([3H]-Substance P for NK1, [3H]-Neurokinin A for NK2, or [3H]-Eledoisin for NK3).

-

Varying concentrations of the unlabeled competitor, this compound.

-

The membrane preparation.

-

-

For non-specific binding determination, a high concentration of an unlabeled standard antagonist is used instead of this compound.

-

The plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vitro Functional Assay: Guinea Pig Ileum Contraction

Objective: To determine the functional antagonist activity of this compound at the NK1 receptor.

Methodology:

-

Tissue Preparation:

-

A segment of the terminal ileum is isolated from a guinea pig.

-

The longitudinal muscle with the myenteric plexus attached is prepared.

-

The tissue is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

-

Contraction Measurement:

-

The tissue is connected to an isometric force transducer to record contractile responses.

-

A baseline tension is applied, and the tissue is allowed to equilibrate.

-

-

Schild Plot Analysis:

-

Cumulative concentration-response curves for the agonist (Substance P) are generated in the absence and presence of increasing concentrations of the antagonist (this compound).

-

The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

-

The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2, is determined from the x-intercept of the Schild regression line. A slope not significantly different from unity is indicative of competitive antagonism.

-

In Vivo Model: Cigarette Smoke-Induced Rat Tracheal Plasma Extravasation

Objective: To evaluate the in vivo efficacy of this compound in a model of neurogenic inflammation.

Methodology:

-

Animal Preparation:

-

Male Wistar rats are anesthetized.

-

The trachea is cannulated for artificial ventilation and for exposure to cigarette smoke.

-

A jugular vein is cannulated for the administration of this compound and Evans blue dye.

-

-

Induction of Plasma Extravasation:

-

Evans blue dye (which binds to plasma albumin) is injected intravenously to quantify plasma extravasation.

-

The animals are exposed to a standardized dose of cigarette smoke for a defined period.

-

-

Drug Administration:

-

This compound is administered intravenously at various doses prior to cigarette smoke exposure.

-

-

Quantification of Plasma Extravasation:

-

After the experiment, the animals are euthanized, and the trachea is dissected.

-

The Evans blue dye is extracted from the tracheal tissue using a solvent (e.g., formamide).

-

The concentration of the extracted dye is determined spectrophotometrically.

-

-

Data Analysis:

-

The amount of Evans blue dye in the trachea is used as an index of plasma extravasation.

-

The inhibitory effect of this compound is calculated by comparing the plasma extravasation in treated animals to that in vehicle-treated controls.

-

Visualizations

Tachykinin NK1 Receptor Signaling Pathway

Caption: Tachykinin NK1 Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

Caption: Radioligand Binding Assay Workflow.

Logical Relationship of this compound Selectivity

Caption: this compound Tachykinin Receptor Selectivity.

The Discovery and Initial Characterization of FR113680: A Selective Tachykinin NK1 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the discovery and initial pharmacological characterization of FR113680, a novel tripeptide substance P (SP) antagonist. FR113680 has been identified as a potent and selective antagonist of the tachykinin NK1 receptor, demonstrating competitive inhibition of SP binding and functional activity. This whitepaper details the core findings from initial studies, including its binding affinity, in vitro and in vivo efficacy, and its mechanism of action. All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, the signaling pathway of the NK1 receptor, the molecular target of FR113680, is visually represented.

Introduction

Tachykinins, a family of neuropeptides that includes Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), play a crucial role in a variety of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction. Their biological effects are mediated through three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK1 receptor, for which Substance P is the preferential endogenous ligand, is of particular interest as a therapeutic target for a range of disorders.

FR113680, with the chemical name N alpha-[N alpha-(N alpha-acetyl-L-threonyl)-N'-formyl-D-tryptophyl]-N-methyl-N-phenylmethyl-L-phenylalaninamide, was discovered by scientists at Fujisawa Pharmaceutical Co., Ltd. as a novel tripeptide antagonist of Substance P.[1] Initial characterization studies have revealed its high selectivity for the NK1 receptor, positioning it as a valuable tool for research and a potential lead compound for drug development.

Quantitative Data Summary

The initial characterization of FR113680 yielded key quantitative data that establish its potency and selectivity as an NK1 receptor antagonist. These findings are summarized in the tables below for clear comparison.

Table 1: In Vitro Receptor Binding and Functional Antagonism of FR113680

| Parameter | Assay | Tissue/Preparation | Receptor Target | Value | Reference |

| pA2 | SP-induced Contraction | Guinea Pig Ileum | NK1 | 7.53 | [1] |

Table 2: In Vivo Efficacy of FR113680

| Model | Effect | Species | Dose | Route of Administration | Reference |

| Cigarette Smoke-Induced Tracheal Plasma Extravasation | Significant Inhibition | Rat | 32 mg/kg | Intravenous (i.v.) | [1] |

| Substance P-Induced Tracheal Plasma Extravasation | Inhibition | Rat | Not specified | Intravenous (i.v.) | [1] |

| Neurokinin A-Induced Tracheal Plasma Extravasation | Inhibition | Rat | Not specified | Intravenous (i.v.) | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the initial characterization of FR113680.

Radioligand Binding Assays

These assays were performed to determine the binding affinity and selectivity of FR113680 for tachykinin receptor subtypes.

-

Objective: To assess the ability of FR113680 to displace radiolabeled ligands from NK1, NK2, and NK3 receptors.

-

Preparations:

-

NK1 (Guinea Pig): Membranes from guinea pig lung.

-

NK1 (Rat): Membranes from rat cerebral cortex.

-

NK2 (Rat): Membranes from rat duodenum smooth muscle.

-

NK3 (Rat): Membranes from rat cerebral cortex.

-

-

Radioligands:

-

NK1: [³H]-Substance P ([³H]-SP)

-

NK2: [³H]-Neurokinin A ([³H]-NKA)

-

NK3: [³H]-Eledoisin ([³H]-Ele)

-

-

Protocol:

-

Tissue homogenates are prepared and centrifuged to isolate the membrane fractions.

-

Membrane preparations are incubated with a fixed concentration of the respective radioligand in the presence of varying concentrations of FR113680.

-

The incubation is carried out at a controlled temperature and for a specific duration to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

The concentration of FR113680 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

-

Isolated Tissue Bioassays (In Vitro Functional Assays)

These assays were conducted to evaluate the functional antagonist activity of FR113680 on different tachykinin receptor subtypes.

-

Objective: To determine the ability of FR113680 to inhibit agonist-induced smooth muscle contractions mediated by NK1, NK2, and NK3 receptors.

-

Preparations:

-

NK1: Guinea pig ileum.

-

NK2: Rat vas deferens.

-

NK3: Rat portal vein.

-

-

Agonists:

-

NK1: Substance P (SP)

-

NK2: Neurokinin A (NKA)

-

NK3: Neurokinin B (NKB)

-

-

Protocol:

-

The respective tissues are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

The tissues are allowed to equilibrate under a resting tension.

-

Isometric contractions are recorded using a force transducer connected to a data acquisition system.

-

Cumulative concentration-response curves to the respective agonists are generated in the absence and presence of increasing concentrations of FR113680.

-

The antagonistic effect of FR113680 is quantified by determining the pA2 value from a Schild plot analysis, which indicates the affinity of a competitive antagonist.

-

Rat Tracheal Plasma Extravasation Model (In Vivo Assay)

This in vivo model was used to assess the anti-inflammatory potential of FR113680.

-

Objective: To evaluate the effect of FR113680 on plasma protein extravasation in the rat trachea induced by various stimuli.

-

Animals: Male Wistar rats.

-

Inducing Agents: Cigarette smoke, Substance P (SP), Neurokinin A (NKA).

-

Protocol:

-

Rats are anesthetized.

-

Evans blue dye (a marker for plasma protein leakage) is injected intravenously.

-

FR113680 (32 mg/kg) or vehicle is administered intravenously.

-

Plasma extravasation is induced by exposure to cigarette smoke or intravenous injection of SP or NKA.

-

After a set period, the trachea is dissected, and the extravasated Evans blue dye is extracted.

-

The amount of extracted dye is quantified spectrophotometrically.

-

The inhibitory effect of FR113680 is calculated by comparing the amount of dye extravasation in the treated group to the control group.

-

Mechanism of Action and Signaling Pathway

FR113680 exerts its pharmacological effects by selectively antagonizing the tachykinin NK1 receptor. The NK1 receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of its endogenous ligand, Substance P, the NK1 receptor couples to the Gq/11 family of G-proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction and neuronal excitation. FR113680 competitively blocks the binding of Substance P to the NK1 receptor, thereby inhibiting the initiation of this signaling cascade.

Caption: Tachykinin NK1 Receptor Signaling Pathway.

Conclusion

The initial characterization of FR113680 has established it as a potent and selective antagonist of the tachykinin NK1 receptor. Its competitive antagonism, demonstrated through both radioligand binding and functional assays, highlights its specific mechanism of action. The in vivo efficacy of FR113680 in a model of neurogenic inflammation further underscores its potential as a pharmacological tool and a starting point for the development of novel therapeutics targeting the Substance P/NK1 receptor system. Further research is warranted to explore its full therapeutic potential in various disease models.

References

Pharmacological Profile of the NK1 Antagonist FR113680: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR113680 is a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. This technical guide provides a comprehensive overview of the pharmacological profile of FR113680, detailing its binding characteristics, in vitro functional activity, and the underlying signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of NK1 receptor pharmacology and the development of novel therapeutics targeting this receptor.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for FR113680's interaction with the NK1 receptor and its selectivity over other neurokinin receptor subtypes.

| Parameter | Value | Assay | Tissue/Cell Line |

| pA2 | 7.53 | Isolated Tissue Bioassay (Schild Plot Analysis) | Guinea-pig ileum |

| Antagonism Type | Competitive | Isolated Tissue Bioassay (Schild Plot Analysis) | Guinea-pig ileum |

Table 1: In Vitro Potency of FR113680 at the NK1 Receptor

| Receptor Subtype | FR113680 Activity | Assay | Tissue/Cell Line |

| NK1 (guinea-pig) | Competitive Antagonist | [3H]-SP Binding Assay & Isolated Tissue Bioassay | Guinea-pig lung membranes & Guinea-pig ileum |

| NK1 (rat) | Inactive | [3H]-SP Binding Assay | Rat cerebral cortical membranes |

| NK2 | Inactive | [3H]-NKA Binding Assay & Isolated Tissue Bioassay | Rat duodenum smooth muscle membranes & Rat vas deferens |

| NK3 | Inactive | [3H]-Eledoisin Binding Assay & Isolated Tissue Bioassay | Rat cerebral cortical membranes & Rat portal vein |

Table 2: Selectivity Profile of FR113680

Experimental Protocols

Radioligand Binding Assay for NK1 Receptor

Objective: To determine the binding affinity and selectivity of FR113680 for the NK1 receptor using [3H]-Substance P as the radioligand.

Materials:

-

Membrane preparations from guinea-pig lung (for NK1), rat cerebral cortex (for NK1 and NK3), and rat duodenum smooth muscle (for NK2).

-

[3H]-Substance P (specific activity ~40-60 Ci/mmol)

-

FR113680

-

Non-labeled Substance P, Neurokinin A (NKA), and Eledoisin

-

Binding buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA, and protease inhibitors (e.g., bacitracin 40 µg/mL).

-

Wash buffer: Cold 50 mM Tris-HCl (pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Thaw the membrane preparations on ice.

-

Prepare serial dilutions of FR113680 and non-labeled ligands in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-Substance P (final concentration ~0.5 nM), 50 µL of either FR113680, non-labeled ligand, or buffer (for total binding), and 50 µL of the membrane preparation (protein concentration ~50-100 µ g/well ). For non-specific binding, add a high concentration of non-labeled Substance P (e.g., 1 µM).

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.

-

Measure the radioactivity in a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Isolated Guinea-Pig Ileum Bioassay for Functional Antagonism (Schild Analysis)

Objective: To characterize the functional antagonist activity of FR113680 at the NK1 receptor and determine its pA2 value.

Materials:

-

Male guinea-pig (250-350 g).

-

Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6), gassed with 95% O2 / 5% CO2.

-

Substance P (agonist).

-

FR113680 (antagonist).

-

Isolated organ bath system with an isotonic transducer and data acquisition software.

Procedure:

-

Humanely euthanize the guinea-pig and isolate a segment of the terminal ileum.

-

Cleanse the ileum segment by flushing with warm Tyrode's solution.

-

Cut the ileum into 2-3 cm segments and mount one end to a tissue holder and the other to an isotonic transducer in an organ bath containing Tyrode's solution at 37°C and continuously gassed.

-

Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 g, with washes every 15 minutes.

-

Cumulative Concentration-Response Curve for Substance P:

-

Add increasing concentrations of Substance P to the organ bath in a cumulative manner, allowing the response to each concentration to stabilize before adding the next.

-

Record the contractile responses until a maximal response is achieved.

-

Wash the tissue extensively with Tyrode's solution to allow it to return to baseline.

-

-

Schild Analysis:

-

After the tissue has returned to baseline, add a fixed concentration of FR113680 to the organ bath and allow it to equilibrate for a predetermined time (e.g., 30 minutes).

-

Repeat the cumulative concentration-response curve for Substance P in the presence of FR113680.

-

Wash the tissue thoroughly and repeat the procedure with at least two other increasing concentrations of FR113680.

-

-

Data Analysis:

-

For each concentration of FR113680, calculate the dose ratio (DR), which is the ratio of the EC50 of Substance P in the presence of the antagonist to the EC50 of Substance P in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of FR113680 (-log[FR113680]) on the x-axis.

-

The x-intercept of the linear regression line of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

Signaling Pathways and Mechanism of Action

The NK1 receptor is a Gq-coupled GPCR. Upon binding of its endogenous ligand, Substance P, the receptor undergoes a conformational change, leading to the activation of Gq protein. This initiates a cascade of intracellular signaling events. As a competitive antagonist, FR113680 binds to the NK1 receptor at the same site as Substance P, thereby preventing its activation and the subsequent downstream signaling.

NK1 Receptor Signaling Pathway

Preliminary Studies on the Therapeutic Potential of FR113680: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR113680 is a novel tripeptide substance P (SP) antagonist that demonstrates high selectivity for the neurokinin-1 (NK1) receptor. Preliminary studies have highlighted its potential therapeutic utility, primarily in the context of neurogenic inflammation, particularly in respiratory disorders. This technical guide provides a comprehensive overview of the current understanding of FR113680, including its mechanism of action, preclinical data, and the experimental protocols used in its evaluation. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Introduction

Substance P, a neuropeptide of the tachykinin family, is a key mediator of neurogenic inflammation and pain transmission. It exerts its biological effects primarily through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor. Antagonism of the NK1 receptor has been a significant area of research for the development of novel therapeutics for a range of disorders, including chronic inflammatory diseases, pain, and mood disorders.

FR113680, with the chemical name Nα-[Nα-(Nα-acetyl-L-threonyl)-N1-formyl-D-tryptophyl]-N-methyl-N-phenylmethyl-L-phenylalaninamide, has emerged as a potent and selective antagonist of the NK1 receptor[1][2]. Its tripeptide structure represents a class of compounds designed to block the actions of Substance P. This whitepaper will delve into the preclinical findings related to FR113680, with a focus on its therapeutic potential.

Mechanism of Action: Targeting the Substance P/NK1 Receptor Signaling Pathway

FR113680 functions as a competitive antagonist at the NK1 receptor, thereby inhibiting the downstream signaling cascades initiated by Substance P. The binding of Substance P to the NK1 receptor activates multiple intracellular pathways that contribute to neurogenic inflammation and other physiological responses. FR113680's blockade of this interaction is central to its therapeutic potential.

The primary signaling pathway of the NK1 receptor involves its coupling to G-proteins, specifically Gq and Gs. This activation leads to a cascade of intracellular events, including:

-

Phospholipase C (PLC) Activation: Gq activation stimulates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: Both DAG and increased intracellular Ca2+ activate Protein Kinase C (PKC).

-

MAPK/ERK Pathway Activation: PKC can, in turn, activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and inflammatory responses.

-

NMDA Receptor Potentiation: In the central nervous system, PKC can potentiate the activity of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and pain transmission.

-

EGF Receptor Transactivation: There is also evidence for the transactivation of the epidermal growth factor (EGF) receptor, further contributing to cellular responses.

By competitively inhibiting the binding of Substance P to the NK1 receptor, FR113680 effectively attenuates these signaling events.

References

Methodological & Application

FR 113680 Protocol for In Vivo Studies: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR 113680 is a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. The NK1 receptor's endogenous ligand is Substance P (SP), a neuropeptide implicated in a wide array of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction.[1][2] By blocking the interaction of Substance P with its receptor, this compound offers a valuable tool for investigating the role of the SP/NK1 receptor system in various disease models and for the potential development of novel therapeutics. This document provides detailed application notes and protocols for the in vivo use of this compound, with a focus on a well-documented model of neurogenic inflammation.

Mechanism of Action: Targeting the Tachykinin NK1 Receptor

This compound exerts its pharmacological effects by competitively inhibiting the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR).[1] The activation of the NK1 receptor by Substance P initiates a signaling cascade that primarily involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately leading to various cellular responses, including neuronal excitation, vasodilation, plasma extravasation, and immune cell activation, which are characteristic of neurogenic inflammation.[1] this compound, by blocking the initial binding of Substance P, effectively attenuates these downstream signaling events.

Data Presentation: Physicochemical and Pharmacological Properties

Quantitative data for this compound is limited in publicly available literature. The following tables summarize the available information for this compound and provide comparative data for other well-characterized NK1 receptor antagonists to offer a broader context for experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C44H53N7O7 | --- |

| Molecular Weight | 808.0 g/mol | --- |

| Class | Non-peptide NK1 Receptor Antagonist | [3] |

Table 2: In Vivo Efficacy of this compound in a Neurogenic Inflammation Model

| Animal Model | Inducing Agent | Administration Route | Dose (mg/kg) | Effect | Reference |

| Male Wistar Rats | Cigarette Smoke | Intravenous (i.v.) | 32 | Significantly inhibited tracheal plasma extravasation | [3] |

Table 3: Comparative Pharmacokinetic Parameters of Selected NK1 Receptor Antagonists in Rats

| Compound | Administration Route | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Oral Bioavailability (%) | Reference |

| This compound | i.v. | Data not available | Data not available | Data not available | Data not available | --- |

| Aprepitant | p.o. | ~9-13 hours (human) | Data not available | ~70 L (human) | ~60-65% (human) | [4] |

| Netupitant | p.o. | Data not available | Data not available | Data not available | Data not available | [5] |

| Rolapitant | p.o. | ~180 hours (human) | Data not available | Data not available | Data not available | [6] |

Table 4: Comparative Acute Toxicity of Selected NK1 Receptor Antagonists

| Compound | Animal Model | Route | LD50 | NOAEL (No-Observed-Adverse-Effect-Level) | Reference |

| This compound | Data not available | Data not available | Data not available | Data not available | --- |

| Aprepitant | Rat | Oral | >2500 mg/kg | 125 mg/kg/day (14-day study) | --- |

| Netupitant | Rat | Oral | >2000 mg/kg | Data not available | --- |

Note: Specific toxicity data (LD50, NOAEL) for this compound is not publicly available. The data for other NK1 antagonists is provided as a general reference.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Rat Model of Cigarette Smoke-Induced Tracheal Plasma Extravasation

This protocol is adapted from the study by Morimoto et al. (1992).[3]

Objective: To assess the efficacy of this compound in inhibiting neurogenic inflammation-induced plasma extravasation in the trachea of rats exposed to cigarette smoke.

Materials:

-

This compound

-

Male Wistar rats (250-300g)

-

Anesthetic (e.g., pentobarbital sodium)

-

Evans blue dye (20 mg/kg)

-

Formamide

-

Spectrophotometer

-

Cigarette smoke exposure apparatus

Procedure:

-

Animal Preparation: Anesthetize the rats with an appropriate anesthetic.

-

Drug Administration: Administer this compound intravenously (i.v.) at a dose of 32 mg/kg. The vehicle control group should receive an equivalent volume of the vehicle.

-

Induction of Plasma Extravasation: Five minutes after drug or vehicle administration, expose the rats to a standardized amount of cigarette smoke for a defined period (e.g., 5 minutes).

-

Tracer Injection: Immediately after smoke exposure, inject Evans blue dye (20 mg/kg) intravenously. Evans blue binds to plasma albumin and is used to quantify plasma extravasation.

-

Circulation and Euthanasia: Allow the dye to circulate for a specified time (e.g., 30 minutes). Euthanize the animals via an approved method.

-

Tissue Collection and Dye Extraction: Dissect the trachea and remove any adhering connective tissue. Weigh the tissue and place it in formamide to extract the Evans blue dye. Incubate at a constant temperature (e.g., 60°C) for 24 hours.

-

Quantification: Centrifuge the formamide extracts and measure the absorbance of the supernatant using a spectrophotometer at the appropriate wavelength for Evans blue (e.g., 620 nm).

-

Data Analysis: Calculate the amount of extravasated Evans blue per unit weight of tracheal tissue. Compare the results between the this compound-treated group and the vehicle control group using appropriate statistical methods (e.g., t-test). A significant reduction in Evans blue extravasation in the treated group indicates the inhibitory effect of this compound on neurogenic inflammation.

Visualizations

Signaling Pathway

Tachykinin NK1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Workflow

Experimental Workflow for In Vivo Plasma Extravasation Assay.

References

- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. mdpi.com [mdpi.com]

- 3. Effects of this compound and FK 224, novel tachykinin receptor antagonists, on cigarette smoke-induced rat tracheal plasma extravasation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Use of FR113680 in a Guinea Pig Ileum Contraction Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isolated guinea pig ileum preparation is a classical and robust ex vivo model for investigating the contractile and relaxant effects of pharmacological agents on smooth muscle. The longitudinal muscle of the guinea pig ileum is richly endowed with a variety of receptors, including muscarinic (primarily M3 and M2 subtypes) and histamine (H1) receptors, making it a versatile tool for pharmacological screening and mechanistic studies.[1][2][3][4][5] Activation of M3 muscarinic receptors by agonists such as acetylcholine or carbachol leads to a robust contractile response primarily through Gq/11 signaling, resulting in phosphoinositide hydrolysis and an increase in intracellular calcium.[2][6][7] While M2 receptors are more numerous than M3 receptors in this tissue, their role in contraction is considered to be more indirect, often involving the inhibition of adenylyl cyclase and countering smooth muscle relaxation.[1][3][6]

FR113680 has been identified as a tachykinin receptor antagonist.[8] These application notes provide a detailed protocol for utilizing the guinea pig ileum contraction assay to characterize the potential effects of FR113680 on intestinal smooth muscle contractility. The described methods will enable researchers to determine if FR113680 exhibits any direct agonist or antagonist activity on the various receptors present in the guinea pig ileum or modulates the contractile responses induced by standard agonists.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from guinea pig ileum contraction assays.

Table 1: Agonist Potency and Efficacy of FR113680

| Compound | Agonist Type | pD2 Value (Potency) | Emax (% of Max. Contraction) | Target Receptor(s) |

| FR113680 | e.g., Full/Partial/None | Experimental Value | Experimental Value | To be determined |

| Acetylcholine | Full Agonist | Reference Value | 100% (Reference) | Muscarinic (M3) |

| Histamine | Full Agonist | Reference Value | 100% (Reference) | Histamine H1 |

Note: Emax is expressed relative to the maximum contraction induced by a reference agonist like acetylcholine or histamine. The pD2 value is the negative logarithm of the EC50 value.

Table 2: Antagonist Potency of FR113680

| Antagonist | Agonist Used | Target Receptor | pA2 Value |

| FR113680 | Acetylcholine | Muscarinic | Experimental Value |

| FR113680 | Histamine | Histamine H1 | Experimental Value |

| Atropine | Acetylcholine | Muscarinic (non-selective) | Reference Value |

| Mepyramine | Histamine | Histamine H1 | Reference Value |

Note: The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the concentration-response curve of an agonist.

Experimental Protocols

1. Tissue Preparation

-

Animal Euthanasia: Humanely euthanize a guinea pig (e.g., Hartley strain, 300-400 g) following approved institutional animal care and use committee (IACUC) guidelines.[4][9]

-

Ileum Dissection: Perform a laparotomy to expose the abdominal cavity. Locate the cecum and carefully dissect a segment of the terminal ileum (approximately 10-15 cm).[4]

-

Tissue Cleaning: Place the isolated ileum segment in a Petri dish containing pre-warmed (37°C) and carbogen-aerated (95% O2, 5% CO2) Tyrode's solution.[4] Gently flush the lumen with Tyrode's solution to remove intestinal contents.[4]

-

Segmentation: Cut the ileum into smaller segments of 2-3 cm in length.[4][9] Tie silk or cotton threads to each end of the segments.[4]

2. Organ Bath Setup and Equilibration

-

Organ Bath Assembly: Mount the prepared ileum segment in an isolated organ bath system containing Tyrode's solution maintained at 37°C and continuously aerated with carbogen gas.[4][5]

-

Transducer Connection: Attach the bottom thread to a fixed hook and the top thread to an isotonic or isometric force transducer connected to a data acquisition system.[4]

-

Equilibration: Apply a resting tension of 0.5-1.0 g to the tissue and allow it to equilibrate for at least 30-60 minutes.[4][9] During this period, wash the tissue with fresh Tyrode's solution every 15 minutes.[4]

3. Experimental Procedure: Characterizing the Effects of FR113680

A. To Determine Agonist Activity:

-

After equilibration, record a stable baseline.

-

Construct a cumulative concentration-response curve for FR113680 by adding it to the organ bath in increasing logarithmic increments (e.g., 1 nM to 100 µM).

-

Record the contractile response at each concentration until a maximal response is achieved or the highest concentration is reached.

-

Wash the tissue repeatedly with fresh Tyrode's solution to return to baseline.

-

For comparison, obtain a full concentration-response curve for a standard agonist like acetylcholine or histamine.

B. To Determine Antagonist Activity:

-

After obtaining a baseline, generate a control concentration-response curve for a standard agonist (e.g., acetylcholine).

-

Wash the tissue thoroughly to ensure a return to the baseline.

-

Incubate the tissue with a fixed concentration of FR113680 for a predetermined period (e.g., 20-30 minutes).

-

In the continued presence of FR113680, repeat the cumulative concentration-response curve for the standard agonist.

-

If a rightward shift in the agonist's concentration-response curve is observed, it indicates competitive antagonism. Repeat this procedure with at least two other concentrations of FR113680 to determine the pA2 value.

Signaling Pathways and Experimental Workflow

Signaling Pathway for Muscarinic M3 Receptor-Mediated Contraction

Caption: M3 muscarinic receptor signaling pathway in smooth muscle.

Experimental Workflow for Guinea Pig Ileum Contraction Assay

Caption: Workflow for characterizing FR113680 in the ileum assay.

References

- 1. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological profiles of muscarinic receptors in the longitudinal smooth muscle of guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of muscarinic receptors in guinea pig ileum longitudinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Guinea Pig Ileum [sheffbp.co.uk]

- 6. Contractile role of M2 and M3 muscarinic receptors in gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of FR 113680 and FK 224, novel tachykinin receptor antagonists, on cigarette smoke-induced rat tracheal plasma extravasation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rjptsimlab.com [rjptsimlab.com]

Application of FR 113680 in rat tracheal plasma extravasation models.

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR 113680 is a potent and selective non-peptide antagonist of the tachykinin NK1 receptor. Tachykinins, such as Substance P (SP), are neuropeptides released from sensory nerve endings in the airways that play a crucial role in neurogenic inflammation. Activation of NK1 receptors by Substance P leads to a variety of inflammatory responses, including increased vascular permeability and plasma extravasation, which contribute to airway edema. This document provides detailed application notes and protocols for the use of this compound in a rat model of tracheal plasma extravasation, a key preclinical model for assessing the therapeutic potential of NK1 receptor antagonists in airway inflammatory diseases. The primary focus is on cigarette smoke-induced plasma extravasation, a model relevant to chronic obstructive pulmonary disease (COPD) and other smoking-related airway pathologies.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effect of this compound on induced plasma extravasation in the rat trachea.

| Inducing Agent | This compound Dose (i.v.) | Effect on Plasma Extravasation | Reference |

| Cigarette Smoke | 32 mg/kg | Significant inhibition | [1] |

| Substance P | Not specified in abstract | Reduction | [1] |

| Neurokinin A (NKA) | Not specified in abstract | Reduction | [1] |

Signaling Pathway

The diagram below illustrates the proposed signaling pathway for cigarette smoke-induced plasma extravasation and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving the application of this compound in a rat model of tracheal plasma extravasation.

Animal Model and Preparation

-

Species: Male Wistar rats are commonly used for this model.

-

Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent (e.g., pentobarbital sodium). The level of anesthesia should be sufficient to suppress spontaneous respiration, as the animals will be mechanically ventilated.

-

Surgical Preparation:

-

The trachea is exposed through a midline cervical incision.

-

An endotracheal tube is inserted and secured.

-

The animals are connected to a small animal ventilator.

-

A jugular vein is cannulated for the intravenous administration of Evans blue dye and this compound.

-

Induction of Tracheal Plasma Extravasation

-

Exposure: A standardized method for cigarette smoke exposure should be employed. This typically involves connecting the endotracheal tube to a smoke exposure system that delivers a controlled volume and concentration of cigarette smoke.

-

Protocol: A common protocol involves exposing the rats to the smoke from a set number of cigarettes over a defined period.

-

Administration: A solution of Substance P is administered intravenously via the cannulated jugular vein to induce plasma extravasation.

Administration of this compound

-

Formulation: this compound should be dissolved in a suitable vehicle for intravenous administration.

-

Dosing: Based on available data, an effective dose is 32 mg/kg administered intravenously.[1] It is recommended to administer this compound a few minutes prior to the induction of plasma extravasation.

Quantification of Plasma Extravasation using Evans Blue Dye

-

Evans Blue Injection: A solution of Evans blue dye (e.g., 20-30 mg/kg) is injected intravenously. Evans blue binds to serum albumin and is used as a marker for plasma protein extravasation.

-

Circulation Time: The dye is allowed to circulate for a specified period (e.g., 5-10 minutes) to ensure adequate distribution.

-

Perfusion: To remove intravascular Evans blue, the animal is perfused with saline via the aorta until the effluent from the right atrium is clear.

-

Tissue Collection: The trachea is carefully dissected, removed, and blotted dry.

-

Dye Extraction: The trachea is incubated in a solvent (e.g., formamide) to extract the extravasated Evans blue dye. The incubation is typically carried out for 24 hours at room temperature or a shorter period at an elevated temperature (e.g., 60°C).

-

Quantification: The concentration of Evans blue in the formamide extract is determined spectrophotometrically by measuring the absorbance at a specific wavelength (typically around 620 nm). The amount of extravasated dye is usually expressed as µg of Evans blue per mg of wet tissue weight.

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the efficacy of this compound in a rat tracheal plasma extravasation model.

References

Application Notes and Protocols for Intravenous Administration of FR113680 in Rats

These application notes provide detailed protocols for the intravenous (IV) administration of FR113680 in rats, focusing on its application in studying the inhibition of plasma extravasation. This document is intended for researchers, scientists, and drug development professionals.

Introduction